molecular formula C11H19NO3 B13504882 Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13504882
M. Wt: 213.27 g/mol
InChI Key: IVFUYEGKYSWZRZ-UHFFFAOYSA-N
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Description

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound with the molecular formula C9H15NO3. It is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the epoxidation of a precursor compound, followed by selective opening of the epoxide ring. One common method involves the use of m-chloroperbenzoic acid (CPBA) for the epoxidation reaction, followed by treatment with a mixture of dioxane, water, and sulfuric acid at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Shares a similar bicyclic structure but lacks the 1,5-dimethyl substitution.

    1-tert-butoxycarbonyl-3,4-epoxypyrrolidine: Another bicyclic compound with an epoxide ring.

    6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester: Similar structure with different functional groups.

Uniqueness

Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the bicyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-9(2,3)14-8(13)12-6-10(4)11(5,7-12)15-10/h6-7H2,1-5H3

InChI Key

IVFUYEGKYSWZRZ-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1(O2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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